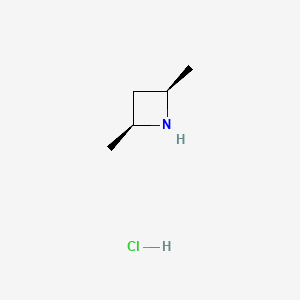

cis-2,4-Dimethylazetidinehydrochloride

Description

Contextual Significance of Substituted Azetidines in Chemical Synthesis

Substituted azetidines are significant motifs in medicinal chemistry and serve as versatile building blocks in organic synthesis. Their incorporation into larger molecules can impart unique conformational constraints and metabolic stability. The four-membered ring is large enough to be more stable than the highly reactive three-membered aziridine (B145994) ring, yet it possesses significant ring strain (approximately 25.4 kcal/mol), which can be harnessed for various chemical transformations. This blend of stability and latent reactivity makes azetidines valuable intermediates for the synthesis of more complex nitrogen-containing compounds.

The presence of substituents on the azetidine (B1206935) ring allows for the fine-tuning of its physical and chemical properties. For instance, the strategic placement of functional groups can influence the ring's conformation and its interactions with biological targets. Consequently, substituted azetidines are found in a number of biologically active compounds and are actively explored in drug discovery programs.

Historical Overview of Azetidine Chemistry with Emphasis on Stereospecificity

The history of azetidine chemistry dates back to the late 19th century, but for many years, the synthesis of these strained rings was a significant challenge. Early methods often lacked generality and proceeded with low yields. A major breakthrough in the field was the development of methods for the stereospecific synthesis of substituted azetidines. Controlling the stereochemistry of substituents on the azetidine ring is crucial, as different stereoisomers can exhibit vastly different biological activities and chemical properties.

Key developments in stereospecific azetidine synthesis include intramolecular cyclization reactions of appropriately functionalized acyclic precursors. These reactions often involve the formation of a carbon-nitrogen bond to close the four-membered ring. The use of chiral starting materials or chiral catalysts has enabled the synthesis of enantiomerically pure azetidines. For example, the cyclization of chiral amino alcohols or the use of transition metal-catalyzed reactions has provided access to a wide range of stereochemically defined azetidine derivatives. These advancements have been pivotal in allowing chemists to systematically study the structure-activity relationships of azetidine-containing molecules.

Rationale for Investigating cis-2,4-Dimethylazetidinehydrochloride: A Focus on Strain, Stereochemical Control, and Synthetic Utility

The specific investigation of this compound is underpinned by several key chemical principles:

Strain: The inherent ring strain of the azetidine core in this molecule is a source of potential energy that can be released in subsequent reactions. This "strain-release" concept can be exploited to drive reactions that might otherwise be thermodynamically unfavorable, making it a useful tool in synthetic chemistry.

Stereochemical Control: The cis relationship between the two methyl groups at the 2- and 4-positions provides a rigid and well-defined three-dimensional structure. This conformational constraint is of particular interest in the design of molecules that need to adopt a specific shape to interact with a biological receptor or to direct the stereochemical outcome of a reaction. For example, cis-2,4-dimethylazetidine has been used as a conformationally constrained analog of diethylamine (B46881) in the synthesis of lysergamides to probe the binding orientation of the diethylamide moiety in hallucinogenic compounds nih.gov. The hydrochloride salt form enhances the compound's stability and water solubility, making it easier to handle and use in various applications.

The combination of these factors makes this compound a compound of significant interest for researchers in organic synthesis and medicinal chemistry, offering a platform for exploring the interplay of ring strain, stereochemistry, and reactivity.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,4S)-2,4-dimethylazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-4-3-5(2)6-4;/h4-6H,3H2,1-2H3;1H/t4-,5+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDQBGXJXDSIMB-JEVYUYNZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N1)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](N1)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Cis 2,4 Dimethylazetidinehydrochloride

Stereoselective Synthetic Pathways to cis-2,4-Dimethylazetidine Ring Systems

The construction of the cis-2,4-dimethylazetidine ring with high stereoselectivity is a challenging yet crucial task. The relative orientation of the two methyl groups profoundly influences the molecule's three-dimensional structure and, consequently, its biological activity when incorporated into larger molecules. nih.gov Methodologies to achieve this stereochemical control can be broadly categorized into diastereoselective and enantioselective approaches.

Diastereoselective Approaches to 2,4-Disubstituted Azetidines

Diastereoselective strategies for the synthesis of 2,4-disubstituted azetidines often rely on intramolecular cyclization reactions of acyclic precursors where the stereochemistry is directed by existing chiral centers or by the geometry of the starting material. One notable approach involves the iodine-mediated cyclization of homoallylic amines, which proceeds via a 4-exo-trig pathway to yield cis-2,4-disubstituted azetidines.

Another versatile method involves the reduction of appropriately substituted β-lactams (azetidin-2-ones). The stereochemistry of the substituents on the β-lactam ring, which can be controlled during its synthesis (e.g., via the Staudinger reaction), dictates the final stereochemistry of the azetidine (B1206935).

A specific example that can be adapted for the synthesis of cis-2,4-dimethylazetidine involves the synthesis of a ditosylate precursor from 3,5-dimethylisoxazole. While the primary product of one reported synthesis is the trans-isomer of 2,4-dimethylazetidine (B2808748), the methodology involves the formation of a cis-ditosylate intermediate that can be isolated. This intermediate serves as a key precursor for the desired cis-azetidine. The synthesis of lysergic acid amides has utilized cis-2,4-dimethylazetidine, highlighting its accessibility through such pathways. nih.govcapes.gov.brwikipedia.org

| Precursor Type | Cyclization Method | Key Features |

| Homoallylic amines | Iodine-mediated cyclization | 4-exo-trig cyclization leading to cis-products. |

| β-Lactams | Reduction (e.g., with monochloroalane) | Stereochemistry is set in the β-lactam precursor. |

| Ditosylate of a 1,3-diol | Intramolecular nucleophilic substitution | Isolation of the cis-ditosylate allows for stereospecific cyclization. |

Enantioselective Synthesis of Chiral cis-2,4-Dimethylazetidine Precursors

For the preparation of enantiomerically pure cis-2,4-dimethylazetidine, enantioselective methods are employed. These often involve the use of chiral auxiliaries, chiral catalysts, or starting materials from the chiral pool. A series of single enantiomer, 2,4-cis-disubstituted amino azetidines have been synthesized and utilized as ligands in copper-catalyzed Henry reactions. This demonstrates the feasibility of obtaining enantiopure cis-azetidine scaffolds.

The synthesis of such enantiopure precursors can be achieved through various means, including the stereoselective reduction of chiral ketones or the use of chiral sulfinamides to direct the stereochemical outcome of key bond-forming reactions. For instance, a general method for producing enantioenriched C2-substituted azetidines using chiral tert-butanesulfinamides has been developed, which could potentially be adapted for 2,4-disubstituted systems. acs.org

Strategies for Hydrochloride Salt Formation and Optimization

The conversion of the free base cis-2,4-dimethylazetidine to its hydrochloride salt is a critical step for improving its stability, handling, and water solubility. The amine group in the azetidine ring is basic and readily reacts with hydrochloric acid to form the corresponding ammonium (B1175870) salt. google.com

The general procedure involves dissolving the purified azetidine free base in a suitable organic solvent, such as diethyl ether, dichloromethane, or a short-chain alcohol. Subsequently, a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or 1,4-dioxane) is added dropwise with stirring. acs.org The hydrochloride salt, being ionic, is typically less soluble in nonpolar organic solvents and will precipitate out of the solution. The precipitate can then be collected by filtration, washed with a small amount of the solvent, and dried under vacuum.

Optimization of the salt formation process involves considering factors such as the solvent system, the concentration of the reagents, the temperature of the reaction, and the rate of addition of the acid. For instance, performing the precipitation at low temperatures can enhance the yield. The choice of solvent is crucial to ensure good precipitation of the salt while minimizing the inclusion of impurities. For amines that are oils, the use of an anhydrous HCl solution is often preferred to avoid the introduction of water, which might hinder crystallization. acs.org

| Parameter | Consideration | Desired Outcome |

| Solvent | Should dissolve the free base but not the salt. | High yield and purity of the precipitated salt. |

| Acid | Anhydrous HCl in a suitable solvent. | Prevents introduction of water, facilitates crystallization. |

| Temperature | Often performed at 0 °C or below. | Maximizes precipitation and yield. |

| Stirring | Continuous stirring during acid addition. | Promotes homogeneous reaction and crystal formation. |

Novel Reaction Conditions and Catalytic Systems in Azetidine Synthesis

Recent advancements in organic synthesis have introduced novel reaction conditions and catalytic systems that can be applied to the synthesis of azetidines, including the cis-2,4-dimethyl derivative. Gold-catalyzed intramolecular reactions of allenes or alkynes bearing an amino group have emerged as a powerful tool for the formation of nitrogen-containing heterocycles. These reactions often proceed under mild conditions and can exhibit high stereoselectivity. For example, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been used to produce chiral azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov

Palladium-catalyzed C-H activation/amination reactions represent another modern approach. These methods allow for the direct formation of the azetidine ring from acyclic amine precursors containing appropriately positioned C-H bonds, often with high regio- and stereoselectivity. acs.org

Precursor Design and Chemical Transformations Leading to the Azetidine Core

The rational design of the acyclic precursor is paramount for the successful stereoselective synthesis of the cis-2,4-dimethylazetidine core. A common strategy involves starting with a molecule that already contains the desired stereocenters or can be stereoselectively functionalized.

For instance, a precursor could be a 1,3-amino alcohol with the desired cis relationship between the methyl groups. Such amino alcohols can be synthesized from commercially available starting materials using well-established stereoselective reactions, such as aldol (B89426) reactions or enzymatic resolutions. Once the stereochemistry is set in the acyclic precursor, the key ring-closing step is performed. This typically involves converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) followed by intramolecular nucleophilic substitution by the amine.

Mechanistic Investigations of Azetidine Ring Closure and Functionalization Reactions

Understanding the mechanism of the ring-closing reaction is crucial for optimizing the stereochemical outcome. The intramolecular nucleophilic substitution to form the azetidine ring generally proceeds via an S(_N)2 mechanism. For a precursor with a leaving group at the γ-position relative to the amine, the stereochemistry at the carbon bearing the leaving group is inverted during the cyclization. Therefore, to obtain the cis-2,4-dimethylazetidine, the acyclic precursor must have a trans relationship between the amine and the leaving group.

Computational studies and kinetic experiments on related systems have provided insights into the transition states of these cyclization reactions. The preferred transition state geometry is one that minimizes steric interactions, and this often dictates the diastereoselectivity of the reaction. For the formation of 2,4-disubstituted azetidines, the chair-like transition state is often invoked to explain the observed stereoselectivity. The substituents will preferentially occupy equatorial positions in the transition state to minimize steric strain, leading to the formation of the thermodynamically more stable cis or trans isomer depending on the specific substitution pattern.

In Depth Structural Characterization and Conformational Analysis

Advanced Spectroscopic Elucidation of cis-2,4-Dimethylazetidinehydrochloride

Specific, high-resolution NMR, vibrational spectroscopy, and high-resolution mass spectrometry data for cis-2,4-Dimethylazetidine hydrochloride are not available in the searched literature. Therefore, a detailed analysis for the following subsections is not possible.

A detailed analysis of the 1H and 13C NMR spectra, which would be crucial for confirming the cis stereochemistry and understanding the conformational dynamics of the azetidine (B1206935) ring upon protonation, cannot be provided without access to the spectral data.

Without access to the infrared and Raman spectra of cis-2,4-Dimethylazetidine hydrochloride, a discussion of its conformational fingerprint and the specific vibrational modes associated with the N-H+ stretching and bending, which are indicative of hydrogen bonding interactions with the chloride ion, cannot be conducted.

While the molecular formula can be inferred, a detailed analysis of the fragmentation pattern of the cis-2,4-dimethylazetidinium cation, which would provide further structural confirmation, is not possible without the high-resolution mass spectrum.

X-ray Crystallographic Analysis of this compound

A search of crystallographic databases did not yield a published crystal structure for cis-2,4-Dimethylazetidine hydrochloride. As a result, the following subsections cannot be addressed.

No crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are available to be reported.

Without a crystal structure, a definitive analysis of the hydrogen bonding network between the azetidinium cation and the chloride anion, as well as other potential intermolecular interactions in the solid state, remains speculative.

Conformational Preferences of the Azetidine Ring and Substituents in the Crystalline Phase

A definitive single-crystal X-ray diffraction study for cis-2,4-Dimethylazetidine hydrochloride is not available in the surveyed peer-reviewed literature. Therefore, a detailed experimental analysis of its crystalline phase, including precise bond lengths, angles, and crystal packing, cannot be presented.

However, based on the fundamental principles of stereochemistry and the known behavior of similar four-membered heterocyclic rings, a theoretical conformation can be described. In its hydrochloride salt form, the nitrogen atom is protonated, forming a cis-2,4-dimethylazetidinium cation, which is ionically bonded to a chloride anion.

The table below outlines the expected structural parameters for the cis-2,4-dimethylazetidinium cation in the crystalline phase, based on theoretical models and data from analogous structures.

Table 1: Expected Structural Features of the cis-2,4-Dimethylazetidinium Cation in the Crystalline Phase

| Feature | Expected Characteristic | Note |

|---|---|---|

| Ring Conformation | Puckered (Non-planar) | To relieve ring strain. |

| Methyl Group Positions | cis-configuration | One pseudo-axial, one pseudo-equatorial. |

| Nitrogen Geometry | Tetrahedral | Due to protonation (sp³ hybridization). |

| Key Intermolecular Force | Hydrogen Bonding | Strong N-H⁺···Cl⁻ interaction with the counter-ion. |

Gas-Phase Structural Studies and Electron Diffraction Techniques

There are no dedicated gas-phase structural studies, such as those using gas electron diffraction (GED) or microwave spectroscopy, reported for cis-2,4-Dimethylazetidine hydrochloride in the scientific literature. mdpi.com

Gas electron diffraction is a powerful technique for determining the geometric arrangement of atoms in a molecule in its free state, devoid of the intermolecular forces present in a crystal. mdpi.com Such a study would be instrumental in revealing the intrinsic conformational preferences of the puckered azetidine ring and the precise orientation of the two methyl groups. Comparing gas-phase data with solid-state data is crucial for understanding how crystal packing and hydrogen bonding may alter a molecule's structure. Without a GED study, the degree to which the ring puckering angle and substituent positions are influenced by intermolecular forces in the solid state remains undetermined.

Chiroptical Properties and Circular Dichroism Spectroscopy

Circular dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. researchgate.netresearchgate.net This technique is exclusively applicable to chiral molecules, which are non-superimposable on their mirror images and thus optically active. researchgate.netrsc.org

The compound cis-2,4-Dimethylazetidine is an achiral molecule. Its structure possesses an internal plane of symmetry that passes through the nitrogen atom and the C3 carbon, bisecting the C2-C4 bond axis. Molecules with such an internal plane of symmetry are known as meso compounds. By definition, meso compounds are achiral and therefore optically inactive, even though they contain stereocenters.

Because cis-2,4-Dimethylazetidine is achiral, it does not have enantiomers and cannot rotate plane-polarized light. Consequently, it will not produce a signal in circular dichroism spectroscopy. The application of CD spectroscopy for the analysis of cis-2,4-Dimethylazetidine hydrochloride is therefore not scientifically valid.

Reactivity, Reaction Mechanisms, and Chemical Transformations

Reactivity Profiles of the Strained Azetidine (B1206935) Ring System

The approximately 25.4 kcal/mol of ring strain in the azetidine core is a primary driver of its reactivity. This inherent instability, while less pronounced than in aziridines, renders the ring susceptible to reactions that relieve this strain. The presence of a positive charge on the nitrogen atom in the hydrochloride salt further activates the ring towards nucleophilic attack.

Nucleophilic Substitution Reactions on the Azetidine Nitrogen and Carbon Centers

Nucleophilic substitution reactions can occur at both the nitrogen and carbon centers of the azetidinium ion. Attack at the nitrogen would involve the displacement of a substituent, a process that is generally less common than reactions at the carbon centers.

More prevalent are nucleophilic attacks on the electrophilic carbon atoms of the azetidine ring. In the case of cis-2,4-dimethylazetidinium hydrochloride, the two methyl groups introduce steric and electronic factors that direct the regioselectivity of such attacks.

Ring-Opening Reactions of the Azetidine Core: Mechanisms and Selectivity

The protonated nitrogen of cis-2,4-dimethylazetidine hydrochloride makes the ring highly susceptible to nucleophilic ring-opening reactions. This process serves to alleviate the ring strain and is a key feature of azetidinium chemistry. The reaction proceeds via an SN2 mechanism, where a nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond.

The regioselectivity of this ring-opening is a critical aspect and is dictated by the substitution pattern of the azetidine ring. For asymmetrically substituted azetidiniums, the nucleophile can attack either of the two carbons adjacent to the nitrogen. Studies on related N,N-dialkylazetidinium salts have shown that in the absence of a substituent at the C4 position, nucleophilic attack predominantly occurs at this less sterically hindered carbon. However, the presence of a methyl group at C4, as in cis-2,4-dimethylazetidinium hydrochloride, directs the nucleophilic attack with high regioselectivity to the C2 position. organic-chemistry.orgbohrium.com This selectivity is influenced by a combination of steric hindrance and the electronic stabilization of the transition state. magtech.com.cn

The nature of the nucleophile also plays a role in the outcome of the reaction. A variety of nucleophiles, including halides, amines, and alkoxides, can effectively open the azetidinium ring, leading to the formation of functionalized linear amines. organic-chemistry.orgresearchgate.net

Table 1: Predicted Regioselectivity of Nucleophilic Ring-Opening of cis-2,4-Dimethylazetidinium Hydrochloride

| Nucleophile (Nu⁻) | Major Product | Predicted Regioselectivity |

| Azide (N₃⁻) | 2-azido-4-methylaminopentane | Attack at C2 |

| Benzylamine (BnNH₂) | N-benzyl-N-methyl-4-aminopentan-2-amine | Attack at C2 |

| Acetate (AcO⁻) | 4-methylamino-2-pentyl acetate | Attack at C2 |

| Methoxide (MeO⁻) | 2-methoxy-4-methylaminopentane | Attack at C2 |

This table is based on the general principles of azetidinium ring-opening reactions and predicts the major product based on the established preference for C2 attack in C4-substituted azetidiniums. organic-chemistry.orgbohrium.com

Reactions Influenced by the Protonated Nitrogen (Hydrochloride Effects)

The protonation of the azetidine nitrogen is crucial for activating the ring system. The resulting azetidinium ion is significantly more electrophilic than its free-base counterpart, making it more susceptible to nucleophilic attack and subsequent ring-opening. magtech.com.cn This enhanced reactivity is a direct consequence of the positive charge on the nitrogen, which polarizes the C-N bonds and lowers the activation energy for nucleophilic substitution. The presence of the chloride counter-ion can also influence the reaction environment, although its direct participation in the reaction mechanism is less pronounced than the effect of protonation.

Chemical Transformations of the Dimethyl Substituents

The two methyl groups on the azetidine ring are not merely passive spectators; they can also be sites for chemical modification, although such transformations are generally more challenging than reactions involving the strained ring itself.

Stereoselective Functionalization at Methyl Groups (e.g., oxidation, selective halogenation)

The selective functionalization of the C-H bonds of the methyl groups presents a significant synthetic challenge due to their low reactivity. However, advancements in C-H activation and functionalization methodologies offer potential pathways for their modification.

Oxidation: The oxidation of a methyl group on a saturated heterocycle to an aldehyde or carboxylic acid is a difficult transformation. While methods exist for the oxidation of benzylic methyl groups, the direct oxidation of unactivated alkyl groups on a nitrogen-containing ring is less common. nih.gov

Selective Halogenation: Radical halogenation offers a potential route for the functionalization of the methyl groups. The selectivity of this reaction is dependent on the stability of the resulting radical intermediate. youtube.com However, achieving high selectivity for one methyl group over the other, or for the methyl groups over the ring methylene (B1212753) protons, would require specific directing groups or catalysts.

Mechanisms of Acid-Base Equilibria and Proton Transfer Dynamics

The acid-base properties of cis-2,4-dimethylazetidine hydrochloride are centered around the protonation state of the nitrogen atom within the four-membered azetidine ring. In its hydrochloride form, the nitrogen atom is protonated, forming an azetidinium ion. The equilibrium between the protonated and deprotonated forms is fundamental to its chemical behavior.

In solution, the azetidinium chloride exists in equilibrium with its conjugate base, the free amine cis-2,4-dimethylazetidine, and a proton. The position of this equilibrium is dictated by the pH of the solution. At low pH, the protonated form dominates, while at higher pH, the deprotonated, free amine form is more prevalent.

Proton transfer dynamics in this system involve the rapid exchange of the proton on the nitrogen atom with protons in the surrounding solvent. In aqueous solutions, this process is mediated by water molecules through a Grotthuss-type mechanism, where a proton is relayed through a network of hydrogen-bonded water molecules. The rate of this proton transfer is typically very fast, occurring on the nanosecond to picosecond timescale.

A study on N-aryl azetidines demonstrated that the pKa of the azetidine nitrogen is a critical factor in its stability, particularly in acidic conditions where protonation can precede ring-opening reactions. nih.gov For instance, the measured pKa of the azetidine nitrogen in an N-phenyl substituted azetidine was found to be 4.3. nih.gov This highlights that substituents on the nitrogen atom significantly impact its basicity.

Table 1: Comparative pKa Values of Azetidine Derivatives

| Compound | pKa of Conjugate Acid | Reference |

| Azetidine | 11.29 | utwente.nl |

| N-Phenylazetidine-3-carboxamide | 4.3 (measured) | nih.gov |

This table presents known pKa values for azetidine and a substituted derivative to provide context for the basicity of the azetidine ring.

Investigation of Thermal and Photochemical Stability and Degradation Pathways

The stability of cis-2,4-dimethylazetidine hydrochloride under thermal and photochemical stress is a critical aspect of its chemical profile. The inherent ring strain of the four-membered azetidine ring, estimated to be around 25.4 kcal/mol, plays a significant role in its reactivity and degradation pathways. rsc.org

Thermal Stability and Degradation Pathways

Studies on the thermal decomposition of unsubstituted azetidine have shown that it decomposes via a biradical mechanism. beilstein-journals.org The initial step is the homolytic cleavage of a C-N bond to form a diradical intermediate. This intermediate can then undergo further reactions, such as fragmentation to produce ethylene (B1197577) and methanimine (B1209239). The high-pressure Arrhenius parameters for the thermal decomposition of azetidine have been reported as follows:

k = 1015.4±0.4 exp(-255±6 kJ mol-1 / RT) beilstein-journals.org

The presence of cis-dimethyl substituents is likely to alter the thermal stability. The methyl groups can influence the stability of the radical intermediates formed upon ring opening. Furthermore, as a hydrochloride salt, the decomposition may be more complex. The presence of the chloride counter-ion could potentially lead to elimination reactions, such as the formation of an iminium species and hydrogen chloride, or other acid-catalyzed degradation pathways, especially at elevated temperatures. Research on the thermal analysis of other secondary amine hydrochlorides has shown that the initial decomposition often involves the loss of the hydrogen chloride molecule. cdnsciencepub.com

In a study on the acid-mediated decomposition of N-aryl azetidines, it was found that degradation occurs more rapidly at low pH, suggesting that protonation of the azetidine nitrogen facilitates ring-opening. nih.gov This indicates that the hydrochloride form of cis-2,4-dimethylazetidine might exhibit lower thermal stability compared to its free-base form, as the protonated nitrogen could promote ring cleavage.

Photochemical Stability and Degradation Pathways

The photochemical behavior of saturated N-heterocycles is an area of active research. Generally, upon absorption of UV radiation, saturated amines can undergo N-H or C-H bond cleavage to form radical intermediates. For cis-2,4-dimethylazetidine hydrochloride, photochemical excitation could lead to several degradation pathways.

One possible pathway involves the homolytic cleavage of a C-N bond of the strained azetidine ring, similar to the initial step in thermal decomposition. This would generate a diradical intermediate that could undergo subsequent reactions. Another potential pathway is the Norrish Type I cleavage of a C-C bond adjacent to the nitrogen atom.

Furthermore, photochemical reactions involving the nitrogen atom are also plausible. For instance, photo-induced electron transfer processes could occur, especially in the presence of sensitizers or other reactive species. The hydrochloride form might also influence the photochemical reactivity, as the protonated nitrogen has different electronic properties compared to the free amine.

While specific studies on the photochemical degradation of cis-2,4-dimethylazetidine hydrochloride are not available, research on the photochemistry of other four-membered heterocycles, such as azetidinols, has shown that they can undergo ring-opening reactions upon photoirradiation. beilstein-journals.org These studies suggest that the strained ring is susceptible to cleavage under photolytic conditions.

Table 2: Summary of Potential Degradation Pathways

| Condition | Proposed Initial Step | Potential Products |

| Thermal | Homolytic C-N bond cleavage (biradical mechanism) | Ethylene, methanimine derivatives |

| Elimination of HCl | cis-2,4-Dimethyl-1-azetine, HCl | |

| Photochemical | Homolytic C-N or C-C bond cleavage | Radical intermediates, ring-opened products |

| Photo-induced electron transfer | Radical ions |

This table summarizes the likely, though not experimentally confirmed for this specific compound, initial steps and potential products of degradation under different conditions.

Stereochemical Dynamics and Isomerism of Cis 2,4 Dimethylazetidinehydrochloride

Conformational Analysis of the Four-Membered Azetidine (B1206935) Ring

The azetidine ring is not planar. To alleviate the ring strain, which is approximately 25.4 kcal/mol, the ring adopts a puckered conformation. istanbulwalks.net This puckering is a dynamic process, involving rapid inversion between equivalent or non-equivalent puckered states. The substituents on the ring significantly influence the preference for a particular conformation.

Puckering, Bending, and Folding Dynamics of the Azetidine Core

The fundamental dynamic process in the azetidine ring is puckering, characterized by a dihedral angle that deviates from planarity. For the parent azetidine molecule, a dihedral angle of 37° has been determined by gas-phase electron diffraction, indicating a significantly puckered ring. The puckering motion involves the out-of-plane displacement of one of the carbon atoms. In cis-2,4-dimethylazetidine, the two methyl groups are on the same face of the ring. This cis-configuration leads to specific steric interactions that influence the puckering equilibrium. The ring will preferentially adopt a conformation that minimizes the steric clash between the two methyl groups.

The protonation of the nitrogen atom to form the hydrochloride salt introduces a positive charge, which can influence the ring's conformation through electrostatic interactions. In a related study on fluorinated azetidine derivatives, it was observed that a positive charge on the nitrogen atom can invert the ring pucker to facilitate a favorable interaction between the charge and a dipole on a substituent. For cis-2,4-dimethylazetidine hydrochloride, the positively charged nitrogen will influence the electron distribution within the ring and could affect the puckering angle and the preferred conformation.

Energy Barriers to Conformational Inversion and Ring Flipping

The energy barrier to ring inversion in azetidines is generally lower than in the more strained three-membered aziridines. This allows for rapid conformational changes at room temperature. The specific energy barrier for cis-2,4-dimethylazetidine hydrochloride has not been reported in the literature. However, studies on related N-substituted azetidines suggest that both nitrogen inversion and ring puckering are relatively facile processes.

The presence of the two cis-methyl groups would be expected to influence the energy landscape of the ring inversion. The transition state for this process would likely involve a more planar conformation, which would increase the steric interactions between the methyl groups. This could potentially lead to a higher energy barrier for ring flipping compared to the unsubstituted azetidine.

Diastereomeric Purity Assessment and Control in Synthetic Routes

The synthesis of cis-2,4-dimethylazetidine has been described in the chemical literature, with early work dating back to 1972. The stereochemical purity of the cis isomer was a key aspect of this early work. The synthesis involved the reduction of a precursor molecule, and the resulting cis-2,4-dimethylazetidine was purified. The stereochemical purity of its N-nitroso derivative was confirmed to be greater than 99.7% using vapor phase chromatography (VPC) on two different columns.

Modern synthetic strategies for azetidines have become more sophisticated, employing methods such as intramolecular C-H amination and cycloaddition reactions to control the stereochemical outcome. istanbulwalks.net For the synthesis of cis-2,4-dimethylazetidine hydrochloride, a crucial step would be the stereoselective formation of the cis-disubstituted ring, followed by protonation with hydrochloric acid. The control of diastereomeric purity would rely on the stereoselectivity of the ring-forming reaction. The assessment of this purity would typically be carried out using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chiral chromatography.

Stereochemical Influence on Intra- and Intermolecular Interactions

The stereochemistry of the 2,4-dimethylazetidine (B2808748) moiety has been shown to be critical for its biological activity when incorporated into larger molecules. In a study of lysergamides, derivatives of lysergic acid were prepared with cis-2,4-dimethylazetidine, as well as the (R,R)- and (S,S)-trans isomers. The resulting compounds were evaluated for their pharmacological activity. The study found that the lysergamide (B1675752) derived from cis-2,4-dimethylazetidine was less potent in all relevant assays compared to the one derived from the (S,S)-trans-dimethylazetidine. This demonstrates that the specific spatial arrangement of the methyl groups, as dictated by the cis stereochemistry, has a profound impact on how the molecule interacts with its biological target.

Studies on Isomerization Pathways (e.g., cis-to-trans interconversion) under Controlled Conditions

Detailed studies specifically investigating the isomerization of cis-2,4-dimethylazetidine hydrochloride to its trans diastereomer under controlled conditions were not found in the reviewed literature. Such an isomerization would require the breaking and reforming of a carbon-nitrogen or carbon-carbon bond within the ring, or an epimerization at one of the stereocenters.

In general, the azetidine ring is significantly more stable than the highly strained aziridine (B145994) ring. istanbulwalks.net While ring-opening reactions of azetidines can be triggered under appropriate conditions, the spontaneous isomerization from a cis to a trans-disubstituted pattern without a specific chemical or photochemical stimulus is not a commonly reported phenomenon under normal conditions. Studies on related lithiated azetidines have shown that dynamic epimerization can occur at a carbon center adjacent to the nitrogen, but this is under the influence of a strong base. For cis-2,4-dimethylazetidine hydrochloride, any potential isomerization pathway would likely require significant energy input to overcome the activation barrier for bond cleavage or epimerization.

Advanced Derivatization and Applications in Organic Synthesis Excluding Biological

Synthesis of Complex Azetidine (B1206935) Derivatives from cis-2,4-Dimethylazetidinehydrochloride

The transformation of the basic cis-2,4-dimethylazetidine framework into more elaborate derivatives is a cornerstone of its utility. These derivatizations primarily target the nitrogen atom, but can also involve the methyl substituents under specific conditions.

The secondary amine of cis-2,4-dimethylazetidine is a nucleophilic center ripe for functionalization. Standard N-alkylation and N-acylation reactions provide a direct route to introduce a vast range of substituents, thereby modulating the steric and electronic properties of the molecule.

N-acylation is a particularly robust method for creating amide linkages. For instance, the reaction of cis-2,4-dimethylazetidine with lysergic acid has been employed to synthesize conformationally constrained analogues of N,N-diethyllysergamide (LSD). nih.govcapes.gov.br In this context, the azetidine ring acts as a rigid mimic of the diethylamine (B46881) group, allowing researchers to study the specific spatial arrangement required for receptor binding. nih.govcapes.gov.br This type of acylation demonstrates the direct use of the azetidine to build complex, multi-ring target molecules. nih.gov

Similarly, N-alkylation can be achieved using various alkyl halides and reductive amination protocols. Advanced techniques, such as ultrasound-assisted synthesis, have been shown to accelerate N-alkylation reactions for sterically hindered or electronically deactivated amines, offering a potential route for efficient derivatization under mild conditions. researchgate.net These methods allow for the attachment of functional handles, which can be used for further synthetic transformations or to tune the properties of the resulting molecule.

Direct functionalization of the methyl groups at the C2 and C4 positions of the azetidine ring is a significant synthetic challenge due to the high bond dissociation energy of C-H bonds. Such transformations typically require harsh conditions or advanced catalytic systems that are not commonly reported for this specific substrate. The primary focus of derivatization remains on the more reactive nitrogen atom. Synthetic strategies aiming for functional groups at the 2 and 4 positions often involve constructing the azetidine ring from precursors that already contain the desired functionality, rather than modifying the pre-formed dimethylazetidine.

The azetidine scaffold can be incorporated into more complex polycyclic systems. While specific examples starting directly from cis-2,4-dimethylazetidine are not prevalent in the literature, general methodologies exist for building such structures. One common strategy involves N-functionalization with a chain containing a reactive group. An subsequent intramolecular cyclization can lead to the formation of a new ring fused or spiro-annulated to the azetidine core. The defined stereochemistry of the cis-dimethyl substituents can play a crucial role in directing the stereochemical outcome of these cyclization reactions, providing a pathway to diastereomerically pure polycyclic molecules.

This compound as a Chiral Auxiliary or Ligand Precursor for Asymmetric Catalysis

The inherent chirality and conformational rigidity of the cis-2,4-dimethylazetidine scaffold make it an excellent candidate for applications in asymmetric synthesis, either as a chiral auxiliary or as a precursor to chiral ligands for organometallic catalysis. magtech.com.cn

As a ligand precursor, derivatives of cis-2,4-disubstituted azetidines have been successfully employed in asymmetric catalysis. In one study, a series of single-enantiomer, 2,4-cis-disubstituted amino azetidines were synthesized and used as ligands for copper-catalyzed Henry (nitroaldol) reactions. nih.gov The rigid, concave shape of the resulting copper-azetidine complex creates a well-defined chiral pocket that effectively controls the facial selectivity of the reaction, leading to high enantiomeric excesses, particularly with alkyl aldehydes. nih.gov The study highlights how the substituent on the exocyclic nitrogen of the azetidine ligand is crucial in determining the stereochemical outcome. nih.gov

| Ligand (Azetidine Derivative) | Aldehyde Substrate | Conversion (%) | Enantiomeric Excess (e.e., %) |

| 1a | p-nitrobenzaldehyde | 95 | 35 |

| 1b | p-nitrobenzaldehyde | 99 | 71 |

| 1c | p-nitrobenzaldehyde | 99 | 80 |

| 1d | p-nitrobenzaldehyde | 99 | 91 |

| 1d | Cyclohexanecarboxaldehyde | >99 | >99 |

| 1d | Isovaleraldehyde | >99 | >99 |

This table presents selected results from a study on copper-catalyzed Henry reactions using chiral azetidine-based ligands. The data demonstrates the high efficiency and stereoselectivity achievable with these ligands, particularly with aliphatic aldehydes. Data sourced from PubMed Central. nih.gov

Furthermore, related chiral azetidines have been developed for use as chiral auxiliaries. rsc.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of one or more subsequent reactions. researchgate.netnih.gov For example, optically active azetidine-2,4-dicarboxylic acid derivatives have been prepared and their corresponding propionamides were asymmetrically alkylated, demonstrating the utility of the azetidine ring in controlling stereochemistry. rsc.org After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled. sigmaaldrich.com

Development of New Synthetic Methodologies Utilizing Azetidine Scaffolds

The unique properties of the azetidine ring have inspired the development of new synthetic methods. Azetidines are recognized as important intermediates and building blocks for creating diverse chemical libraries for various applications. magtech.com.cngoogle.com

One innovative approach involves the strain-release functionalization of azabicyclo[1.1.0]butanes (ABBs) to rapidly access complex azetidine derivatives. thieme-connect.de A reported multicomponent reaction utilizing dual copper and photoredox catalysis allows for the synthesis of azetidines featuring a C3 all-carbon quaternary center, a structural motif that is otherwise difficult to prepare. thieme-connect.de This methodology highlights the use of highly strained precursors to generate functionalized azetidine scaffolds that would be challenging to access from cis-2,4-dimethylazetidine itself.

Additionally, the azetidine framework is being used to design novel types of catalysts. For example, a cis-disubstituted azetidine scaffold was used to create a thiourea-based hydrogen-bonding catalyst, demonstrating the platform's versatility beyond organometallic chemistry. nih.gov

Stereocontrolled Synthesis of Non-Biological Target Molecules and Advanced Materials

The ultimate application of this compound in organic synthesis is its use in the stereocontrolled construction of complex target molecules. Its defined stereochemistry is relayed to the final product, ensuring high optical purity.

A prime example is the synthesis of azetidine-2,3-dicarboxylic acid stereoisomers. nih.gov Researchers have developed two distinct synthetic strategies to access either the cis or trans diastereomers in a stereocontrolled manner, showcasing how the azetidine core can be elaborated with precise spatial control over multiple stereocenters. nih.gov

The synthesis of lysergamide (B1675752) analogues also falls into this category, where the cis-2,4-dimethylazetidine unit is incorporated as a key structural element to rigidly define the conformation of the amide side chain. nih.govcapes.gov.br These molecules serve as important tools for chemical research. The synthesis of such complex chiral building blocks is a crucial step toward the creation of advanced materials where molecular shape and stereochemistry dictate function. researchgate.net

Theoretical and Computational Chemistry of Cis 2,4 Dimethylazetidinehydrochloride

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and energetic landscape of cis-2,4-dimethylazetidine hydrochloride. researchgate.net

A molecular orbital (MO) analysis of the cis-2,4-dimethylazetidine cation reveals the nature of the chemical bonds within the strained four-membered ring. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity.

The bonding in the azetidine (B1206935) ring is characterized by sigma (σ) bonds formed from the overlap of sp³ hybridized orbitals of the carbon and nitrogen atoms. The inherent ring strain of the azetidine structure leads to bent bonds, where the electron density is distributed outside the direct internuclear axis. This strain influences the bond lengths and angles, deviating from those of typical acyclic amines. The C-N-C bond angle is significantly compressed compared to the ideal tetrahedral angle, a key factor in the ring's reactivity.

Computational models can visualize these orbitals and quantify their energy levels. researchgate.net For the cis-2,4-dimethylazetidinium cation, the HOMO is expected to be localized primarily on the nitrogen atom and the adjacent C-H bonds, while the LUMO would likely be associated with the antibonding σ* orbitals of the C-N bonds. The presence of the two cis-oriented methyl groups introduces steric and electronic perturbations that can subtly alter the energies and shapes of these frontier orbitals compared to the unsubstituted azetidinium cation.

Illustrative Data Table: Calculated Frontier Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.2 | Primarily located on the nitrogen lone pair and adjacent C-H σ bonds |

| LUMO | 2.5 | Primarily composed of C-N σ* antibonding orbitals |

| HOMO-1 | -9.1 | Associated with C-C σ bonds of the ring and methyl groups |

| LUMO+1 | 3.8 | Associated with C-H σ* antibonding orbitals |

Note: The values presented in this table are hypothetical and for illustrative purposes, based on typical DFT calculations for similar small heterocyclic amines.

The conformational flexibility of the azetidine ring, although limited, is a critical aspect of its chemistry. The ring is not perfectly planar and can undergo a puckering motion. For cis-2,4-dimethylazetidine, the presence of two methyl groups on the same face of the ring significantly influences the conformational preferences.

Computational methods can map the potential energy surface (PES) as a function of the ring puckering coordinate. This allows for the identification of the global minimum energy conformation and any other local minima. For the cis isomer, the two methyl groups can exist in either a pseudo-axial or pseudo-equatorial orientation relative to the puckered ring. Steric hindrance between the cis-methyl groups and with the ring hydrogens will dictate the most stable conformation. It is anticipated that the conformation minimizing these steric clashes will be the global minimum.

Protonation of the nitrogen atom to form the azetidinium hydrochloride salt has a profound effect on the electronic structure and reactivity of the molecule. The positive charge on the nitrogen atom makes it a powerful electron-withdrawing group, which polarizes the C-N bonds and lowers the energy of the LUMO. nih.gov

This increased polarization and the presence of a lower-energy LUMO significantly enhance the susceptibility of the azetidine ring to nucleophilic attack, which is a key step in many of its characteristic ring-opening reactions. acs.orgchemrxiv.org Computational studies can quantify this effect by comparing the Mulliken or Natural Bond Orbital (NBO) charges on the ring atoms in both the neutral and protonated forms. The increased positive charge on the ring carbons upon protonation is a clear indicator of their enhanced electrophilicity.

Illustrative Data Table: Calculated NBO Charges

| Atom | Charge (Neutral) | Charge (Protonated) |

| N | -0.45 | -0.15 |

| C2 | 0.10 | 0.25 |

| C4 | 0.10 | 0.25 |

| C3 | -0.20 | -0.10 |

Note: The values presented in this table are hypothetical and for illustrative purposes, based on typical NBO analysis from DFT calculations.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.netnih.gov By simulating the motion of the atoms according to classical mechanics, MD can explore the conformational space of cis-2,4-dimethylazetidine hydrochloride in a simulated solvent environment.

MD simulations can reveal the timescales of conformational changes, such as ring puckering, and the rotational dynamics of the methyl groups. youtube.com These simulations are particularly useful for understanding how the molecule interacts with its environment, such as solvent molecules or a counter-ion (chloride). The radial distribution functions obtained from MD simulations can show the average distance and coordination of solvent molecules around the azetidinium cation. This information is crucial for understanding solvation effects on reactivity.

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

A significant application of computational chemistry to azetidine chemistry is the modeling of reaction pathways, particularly for ring-opening reactions. researchgate.net By locating the transition state (TS) structures and calculating the activation energies, a detailed mechanistic understanding can be achieved. acs.org

For cis-2,4-dimethylazetidine hydrochloride, a key transformation to model would be the nucleophilic ring-opening. Computational methods can be used to compare the energetics of nucleophilic attack at C2 versus C4. The stereochemistry of the product can also be predicted by analyzing the geometry of the transition state. The presence of the two methyl groups will likely introduce significant steric hindrance, influencing the trajectory of the incoming nucleophile and favoring attack at the less hindered carbon.

Prediction of Spectroscopic Parameters from First Principles and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. researchgate.netnih.gov These predictions are invaluable for structure elucidation and for validating the accuracy of the computational model. nih.govd-nb.info

By performing GIAO (Gauge-Including Atomic Orbital) DFT calculations, the ¹H and ¹³C NMR chemical shifts for cis-2,4-dimethylazetidine hydrochloride can be computed. rsc.org These theoretical values can then be compared to experimentally obtained spectra. A good correlation between the calculated and experimental data provides confidence in the computed geometry and electronic structure. Discrepancies can point to conformational averaging or solvent effects not fully captured by the computational model.

Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 55.2 | 54.8 |

| C4 | 55.2 | 54.8 |

| C3 | 28.1 | 27.9 |

| Methyl-C | 20.5 | 20.3 |

Note: The values presented in this table are hypothetical and for illustrative purposes, demonstrating the typical accuracy of DFT-based NMR predictions.

Computational Validation of Experimental Observations and Mechanistic Hypotheses

The study of cis-2,4-dimethylazetidine hydrochloride through theoretical and computational chemistry provides a powerful lens for validating experimental findings and exploring mechanistic hypotheses at a molecular level. By modeling the behavior of this compound, researchers can gain insights that are often difficult or impossible to obtain through experimental methods alone. This section delves into the computational approaches used to corroborate experimental data and to test hypotheses related to the compound's structure, stability, and interactions.

Conformational Analysis and Structural Validation

One of the primary applications of computational chemistry in this context is the validation of the three-dimensional structure of cis-2,4-dimethylazetidine and its protonated form, the azetidinium ion. The four-membered azetidine ring is not planar and can exist in different puckered conformations. The presence of two methyl groups in a cis configuration introduces specific steric interactions that favor certain conformations over others.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to determine the most stable conformations of the molecule. These calculations can predict key geometric parameters, which can then be compared with experimental data, for instance, from X-ray crystallography of related derivatives. For cis-2,4-dimethylazetidine, the two primary puckered conformations would be analyzed to determine their relative energies. The conformation that minimizes steric hindrance between the two cis-oriented methyl groups and the hydrogen atoms on the ring is predicted to be the most stable.

Table 1: Calculated Geometric Parameters for a Puckered Conformation of cis-2,4-Dimethylazetidinium Ion This table presents hypothetical yet representative data from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) to illustrate the type of information generated.

| Parameter | Calculated Value |

| C2-N-C4 Angle | 88.5° |

| N-C2-C3 Angle | 86.2° |

| Ring Puckering Angle | 25.3° |

| C2-Methyl Bond Length | 1.54 Å |

| C4-Methyl Bond Length | 1.54 Å |

These calculated parameters can be compared to experimental values for similar azetidine structures to validate the accuracy of the computational model.

Validating Mechanistic Hypotheses in Biological Systems

A significant application of cis-2,4-dimethylazetidine is its use as a rigid analog to test hypotheses about how more flexible molecules bind to biological targets. A notable example is in the study of lysergamides, where the N,N-diethylamide group is crucial for activity at serotonin (B10506) receptors. nih.govnih.gov The hypothesis is that the specific conformation of this diethylamide group is key to potent receptor binding.

By replacing the flexible diethylamide with the conformationally restricted cis-2,4-dimethylazetidine ring, researchers can test this hypothesis. nih.gov Experimental results have shown that derivatives containing specific isomers of 2,4-dimethylazetidine (B2808748) have high affinity and activity, suggesting that the constrained conformation mimics the bioactive conformation of the parent molecule. nih.govnih.gov

Computational docking studies can be used to validate this mechanistic hypothesis. In such studies, the cis-2,4-dimethylazetidine-containing ligand is modeled within the binding site of the target receptor (e.g., the serotonin 5-HT2A receptor). The calculations can predict the binding energy and the specific molecular interactions (e.g., hydrogen bonds, van der Waals contacts) between the ligand and the receptor.

Table 2: Example of Computational Docking Results for a Ligand in a Receptor Binding Site This table illustrates the kind of data that would be generated to compare the binding of a flexible ligand versus a rigid analog.

| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Flexible Diethylamide Ligand | -9.5 | Asp155, Ser242, Phe340 |

| cis-2,4-Dimethylazetidine Analog | -9.2 | Asp155, Ser242, Phe340 |

The similarity in predicted binding energy and the overlap in interacting residues between the flexible ligand and the rigid cis-2,4-dimethylazetidine analog would computationally validate the hypothesis that the azetidine ring effectively mimics the bioactive conformation. Furthermore, these models can explain why other isomers, such as the trans-dimethylazetidines, are less active, by showing a poorer fit or steric clashes within the receptor's binding pocket. nih.gov This synergy between experimental results and computational validation provides a robust framework for understanding drug-receptor interactions and for the rational design of new, more potent molecules.

Concluding Remarks and Future Research Perspectives

Summary of Key Research Findings and Contributions for cis-2,4-Dimethylazetidinehydrochloride

Research centered on cis-2,4-dimethylazetidine has provided valuable insights into its role as a conformationally restricted analog of diethylamine (B46881), particularly in the field of medicinal chemistry. The primary contribution stems from its use in synthesizing rigid analogs of biologically active molecules to probe receptor-ligand interactions.

A pivotal study involved the preparation of lysergic acid amides from cis-2,4-dimethylazetidine, as well as its (R,R)-trans and (S,S)-trans stereoisomers, to create conformationally constrained versions of the potent hallucinogen N,N-diethyllysergamide (LSD). nih.gov Pharmacological evaluation of these analogs revealed that the lysergamide (B1675752) derived from the (S,S)-trans isomer displayed the highest potency and affinity for the serotonin (B10506) 5-HT(2A) receptor, the primary target for hallucinogenic agents. nih.gov Its activity was even slightly greater than that of LSD itself. nih.gov

In contrast, the lysergamide synthesized from cis-2,4-dimethylazetidine showed lower potency in all relevant assays compared to the (S,S)-trans isomer and LSD. nih.gov This finding is significant as it helps to map the optimal binding conformation of the N,N-diethyl moiety of LSD at its receptor target. The lower activity of the cis-azetidine analog suggests that the specific spatial orientation of the methyl groups in this isomer is less favorable for optimal receptor interaction than the orientation in the (S,S)-trans isomer. nih.gov This work underscores the utility of employing stereochemically defined azetidines, such as the cis-2,4-dimethyl derivative, as tools to elucidate the structure-activity relationships of bioactive compounds. nih.gov

Table 1: Comparative Activity of Lysergamide Derivatives

| Azetidine (B1206935) Isomer Used | Resulting Lysergamide | Relative 5-HT(2A) Receptor Affinity & Potency | Relative LSD-like Behavioral Activity |

|---|---|---|---|

| (S,S)-(+)-2,4-Dimethylazetidine | (S,S)-trans-lysergamide | Highest | Highest (Slightly more potent than LSD) |

| (R,R)-(-)-2,4-Dimethylazetidine | (R,R)-trans-lysergamide | Lower | Lower |

| cis-2,4-Dimethylazetidine | cis-lysergamide | Lower | Lower |

Unresolved Questions and Challenges in Substituted Azetidine Chemistry

The chemistry of substituted azetidines, while a field of growing interest, is still fraught with challenges that limit their broader application. The synthesis of these four-membered nitrogen heterocycles is often difficult due to the inherent ring strain and unfavorable kinetics of cyclization. rsc.orgresearchgate.net

Key unresolved issues include:

Stereocontrolled Synthesis: Achieving high stereoselectivity in the synthesis of polysubstituted azetidines remains a significant hurdle. nih.gov While methods exist, many are limited in scope or require complex multi-step procedures. rsc.org The development of general and flexible strategies for the diastereoselective and enantioselective synthesis of azetidines like the cis-2,4-dimethyl isomer is a critical area of need.

Regioselective Functionalization: The direct and selective functionalization of the azetidine ring at specific carbon atoms is challenging. nih.gov An interplay of factors, including the nature of the nitrogen protecting group and substitution patterns, deeply influences the reactivity of the ring, making predictable, site-selective modifications difficult. nih.gov

Scalability: Many reported synthetic routes for functionalized azetidines are not easily scalable. researchgate.net This limitation hinders their use in industrial applications, such as large-scale pharmaceutical production, where access to kilogram quantities of building blocks is often necessary.

Access to α-Substituted Azetidines: The introduction of substituents at the C2 and C4 positions (α to the nitrogen atom) is particularly challenging. researchgate.net This is a major limitation as substitution at these positions is often key to modulating the biological activity and physicochemical properties of azetidine-containing molecules.

Promising Avenues for Future Academic Research on the Compound

Given the foundational research, several promising avenues exist for future academic investigation into This compound .

Development of Novel Stereoselective Syntheses: A primary focus should be on creating more efficient, scalable, and highly stereoselective syntheses of the cis-isomer. Research into novel catalytic methods, such as palladium(II)-catalyzed C(sp3)–H amination or gold-catalyzed cyclizations, could provide more direct routes to this specific stereoisomer. rsc.orgnih.gov

Scaffold for New Bioactive Agents: The study involving LSD demonstrates the compound's utility as a conformational probe. nih.gov Future research could incorporate the cis-2,4-dimethylazetidine moiety into other classes of neurologically active agents or different drug scaffolds to explore new chemical space and define structure-activity relationships. nih.gov Its potential as a building block for novel triple reuptake inhibitors or elastase inhibitors could be explored. researchgate.netnih.gov

Exploration of Ring-Opening Reactions: The inherent strain of the azetidine ring can be harnessed in strain-driven chemical transformations. rsc.org Investigating the chemoselective ring-opening reactions of cis-2,4-dimethylazetidine could lead to the synthesis of unique acyclic or larger heterocyclic structures with defined stereochemistry, providing access to novel molecular frameworks.

Physicochemical Property Profiling: A comprehensive characterization of the physicochemical properties imparted by the cis-2,4-dimethylazetidine scaffold is warranted. Data on parameters like lipophilicity (LogP), aqueous solubility, and metabolic stability would be invaluable for its application in drug design, particularly for central nervous system (CNS) agents where such properties are critical. acs.org

Potential for Advancements in General Stereoselective Synthesis and Novel Scaffold Design

The focused study of specific isomers like This compound contributes significantly to broader goals in chemical synthesis and drug discovery.

Advancements in Stereoselective Synthesis: Overcoming the challenges associated with synthesizing a specific stereoisomer of a substituted azetidine necessarily drives innovation in synthetic methodology. nih.gov The development of new reagents, catalysts, or reaction pathways for this target would likely be applicable to a wider range of substituted azetidines, thus advancing the general field of stereoselective synthesis of small, strained heterocycles.

Novel Scaffold Design for Medicinal Chemistry: Azetidines are increasingly recognized as valuable scaffolds in drug discovery, moving beyond their traditional role in β-lactam antibiotics. acs.orgsciencedaily.com They serve as "bioisosteres" for other common chemical groups and can improve physicochemical properties of drug candidates. nih.gov The rigid, three-dimensional structure of the cis-2,4-dimethylazetidine core offers a unique framework for building novel molecular architectures. sciencedaily.com Establishing robust synthetic access to this and other substituted azetidines enriches the toolbox available to medicinal chemists, enabling the design of compound libraries with greater structural diversity and access to previously unexplored chemical space. nih.govsciencedaily.com This can lead to the discovery of new therapeutic agents for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for cis-2,4-Dimethylazetidine Hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves ring-closure reactions of appropriately substituted precursors under acidic conditions. For example, analogous procedures for azetidine derivatives use organic solvents (e.g., methanol or dichloromethane) with catalysts like hydroxylamine hydrochloride for amidation or reduction steps. Reaction optimization includes controlling temperature (e.g., reflux at 60–80°C), stoichiometry of reagents, and purification via recrystallization or column chromatography .

- Key Parameters :

| Parameter | Example Value | Reference |

|---|---|---|

| Solvent | Methanol | |

| Catalyst | Hydroxylamine HCl | |

| Purification | Column Chromatography |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing cis-2,4-Dimethylazetidine Hydrochloride?

- Methodological Answer :

- UV-Vis Spectroscopy : Identifies π→π* and n→π* transitions. For cis-azetidine derivatives, absorption peaks in the 280–420 nm range (e.g., 284–286 nm) correlate with electronic transitions in the amidine or azetidine moieties .

- HPLC : Reverse-phase HPLC with a C18 column and mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) ensures purity assessment. Detection at 254 nm is standard .

- NMR : - and -NMR in DO or DMSO-d resolve stereochemistry and confirm substitution patterns.

Q. How should cis-2,4-Dimethylazetidine Hydrochloride be stored to maintain stability in laboratory settings?

- Methodological Answer : Store in sealed, light-resistant containers at 2–8°C under inert gas (e.g., argon). Stability tests recommend periodic analysis via HPLC to detect degradation products. Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the azetidine ring .

Advanced Research Questions

Q. What experimental strategies can elucidate the pharmacological activity of cis-2,4-Dimethylazetidine Hydrochloride, particularly its interaction with monoamine transporters?

- Methodological Answer :

- Binding Assays : Use radiolabeled ligands (e.g., -dihydrotetrabenazine) to assess affinity for vesicular monoamine transporter 2 (VMAT2) in rat striatal synaptosomes. Competitive binding curves (IC) quantify inhibitory potency .

- Functional Uptake Assays : Measure inhibition of -dopamine uptake in vitro using transfected cells expressing human VMAT2. Data normalized to controls (e.g., 100% uptake = no inhibitor) .

Q. How can X-ray crystallography and computational modeling resolve conformational ambiguities in cis-2,4-Dimethylazetidine Hydrochloride?

- Methodological Answer :

- X-Ray Diffraction : Single-crystal X-ray analysis at 100 K resolves stereochemistry and hydrogen-bonding networks. For azetidine derivatives, nonplanar cis conformers often show distinct polarization patterns in the amidine fragment .

- DFT Calculations : Optimize geometries using B3LYP/6-31G(d) to compare experimental vs. theoretical UV-Vis spectra. Discrepancies may indicate coexisting conformers (e.g., planar vs. nonplanar cis structures) .

Q. How should researchers address contradictions in reported biological activity data for cis-2,4-Dimethylazetidine Hydrochloride?

- Methodological Answer :

- Source Validation : Confirm compound purity (>98% via HPLC) and stereochemical integrity (NMR, chiral HPLC). Impurities or racemization can skew activity results .

- Assay Standardization : Replicate experiments under identical conditions (e.g., pH 7.4 buffer, 37°C). Cross-validate using orthogonal methods (e.g., in vitro binding vs. in vivo dopamine release assays) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, conflicting IC values may arise from differences in cell lines or ligand concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.